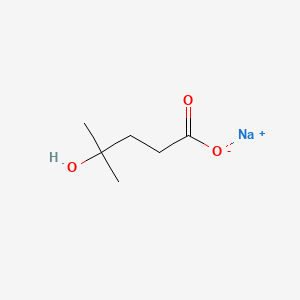
UMB-68 sodium
准备方法
合成路线和反应条件
UMB 68可以通过γ-羟基丁酸与氢氧化钠反应合成。 反应通常包括将γ-羟基丁酸溶解在水中,然后加入氢氧化钠以形成钠盐 。反应在室温下进行,产物通过蒸发溶剂分离。
工业生产方法
UMB 68的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和设备,以确保高产率和纯度。 反应条件经过优化,以最大限度地减少杂质并最大限度地提高生产过程的效率 。
化学反应分析
反应类型
UMB 68会发生几种类型的化学反应,包括:
氧化: UMB 68可以被氧化形成相应的酮或羧酸。
还原: UMB 68的还原会导致醇的形成。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
主要产物
氧化: 酮或羧酸的形成。
还原: 醇的形成。
取代: 形成具有各种官能团的取代衍生物.
科学研究应用
Pharmacological Applications
UMB-68 sodium exhibits a wide range of pharmacological properties, making it a valuable compound in drug development. Its applications can be categorized into several therapeutic areas:
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Research indicates that derivatives of umbelliferone, including this compound, can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study demonstrated that this compound significantly decreased the release of nitric oxide and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Antioxidant Activity
The compound has also shown promising antioxidant properties. This compound can scavenge free radicals and enhance the body's antioxidant defenses, which is crucial in preventing oxidative stress-related diseases . The structure-activity relationship studies indicate that modifications to the umbelliferone skeleton can enhance its antioxidant capacity.
Neuroprotective Effects
Research has indicated that this compound may provide neuroprotective benefits. In animal models of neurodegenerative diseases, the compound demonstrated the ability to protect neuronal cells from apoptosis and promote neuronal survival under stress conditions . This suggests potential applications in treating conditions like Alzheimer's disease.
Biochemical Applications
This compound is not limited to therapeutic uses; it also finds applications in biochemical research:
Fluorescent Probes
The compound has been utilized as a fluorescent probe for detecting biologically important species. Its derivatives can be engineered to selectively bind to specific targets within cells, aiding in the visualization of cellular processes and disease states . This property is particularly useful in studying enzyme activity and cellular dynamics.
Metal Ion Detection
This compound derivatives have been developed as chemosensors for detecting metal ions such as aluminum (Al³⁺) and mercury (Hg²⁺) in biological systems. The high selectivity and sensitivity of these sensors make them valuable tools for environmental monitoring and biomedical applications .
Case Studies
Several case studies highlight the practical applications of this compound:
作用机制
UMB 68通过选择性结合γ-羟基丁酸受体发挥作用。这种结合抑制了这些受体的活性,这些受体参与了各种神经过程。 该化合物与γ-氨基丁酸A型受体或γ-氨基丁酸B型受体的相互作用不显著,使其成为研究γ-羟基丁酸受体功能的特定工具 .
相似化合物的比较
类似化合物
γ-羟基丁酸: 一种天然存在的神经递质,也是γ-氨基丁酸的前体。
羟基丁酸钠: γ-羟基丁酸的药物形式,用于治疗嗜睡症.
独特性
UMB 68的独特之处在于它选择性地结合γ-羟基丁酸受体,而与γ-氨基丁酸A型受体或γ-氨基丁酸B型受体的相互作用不显著。 这种特异性使其成为神经科学和药理学研究中的宝贵工具 .
生物活性
UMB-68 sodium, a compound derived from gamma-hydroxybutyric acid (GHB), has garnered attention in the field of neuroscience and pharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Overview of this compound
This compound is synthesized through the reaction of gamma-hydroxybutyric acid with sodium hydroxide. This process yields the sodium salt form, which is used primarily for research purposes. The compound is noted for its selective affinity towards GHB receptors, which are implicated in various central nervous system functions.
This compound primarily acts as a GHB receptor ligand. Unlike other compounds that may interact with multiple neurotransmitter systems, this compound does not exhibit significant affinity for GABAB receptors and cannot be metabolized into GABA-active compounds . This specificity suggests that this compound may have a unique profile in modulating neurological activity without the broader effects associated with GABAergic drugs.
Biological Activity and Research Findings
Research has highlighted several key aspects of this compound's biological activity:
- Neuroscience Applications : this compound has been utilized in studies examining its effects on GHB receptors in the central nervous system. Its role in modulating neurotransmitter release and neuronal excitability is under investigation, particularly concerning conditions such as epilepsy and sleep disorders.
- Pharmacological Investigations : Studies have explored this compound's potential therapeutic effects on various neurological disorders. Its ability to enhance synaptic plasticity may offer insights into treatment strategies for cognitive impairments and mood disorders .
-
Clinical Case Studies :
- A notable case involved the use of this compound in managing symptoms associated with drug-induced hyponatremia, where it was shown to influence serum sodium levels positively .
- Another study assessed its effects on exercise-associated hyponatremia, demonstrating that this compound could help maintain plasma sodium levels during intense physical activity .
Table 1: Summary of Biological Activity Studies on this compound
属性
IUPAC Name |
sodium;4-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDHFJDHVHVLY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















